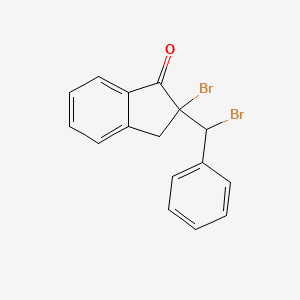
2-Bromo-2-(bromo(phenyl)methyl)-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-(bromo(phenyl)methyl)-1-indanone is an organic compound that features a brominated indanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone typically involves the bromination of 2-(phenylmethyl)-1-indanone. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include derivatives where bromine atoms are replaced by other functional groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Applications De Recherche Scientifique
2-Bromo-2-(bromo(phenyl)methyl)-1-indanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-(bromo(phenyl)methyl)-1-indanone in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction being carried out.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-methylpropane: A simpler brominated compound used in similar substitution and elimination reactions.
2-Bromo-2-(methoxy(phenyl)methyl)-1-indanone: A closely related compound with a methoxy group instead of a second bromine atom.
Uniqueness
2-Bromo-2-(bromo(phenyl)methyl)-1-indanone is unique due to its dual bromine atoms, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new chemical entities.
Propriétés
Numéro CAS |
92853-19-5 |
|---|---|
Formule moléculaire |
C16H12Br2O |
Poids moléculaire |
380.07 g/mol |
Nom IUPAC |
2-bromo-2-[bromo(phenyl)methyl]-3H-inden-1-one |
InChI |
InChI=1S/C16H12Br2O/c17-14(11-6-2-1-3-7-11)16(18)10-12-8-4-5-9-13(12)15(16)19/h1-9,14H,10H2 |
Clé InChI |
JUJMPSGRVCAFPK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=O)C1(C(C3=CC=CC=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


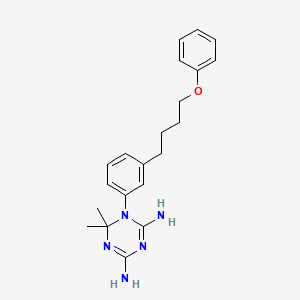
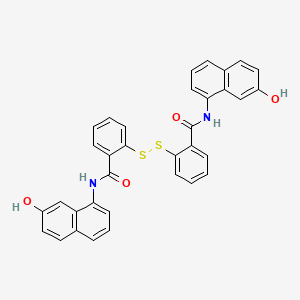
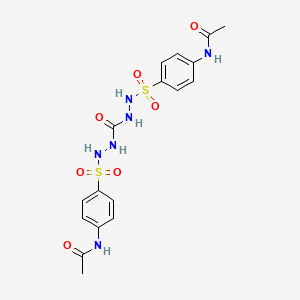
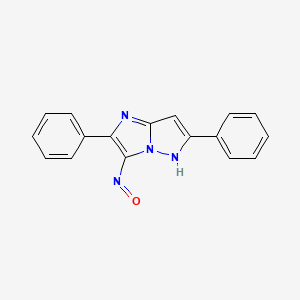
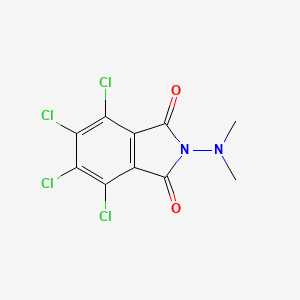
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)

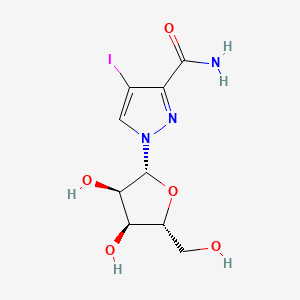
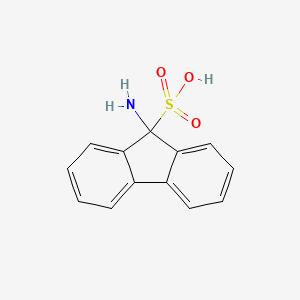
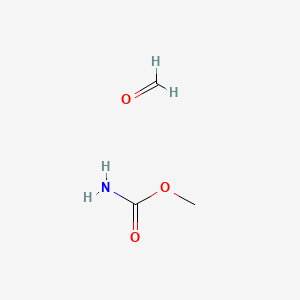
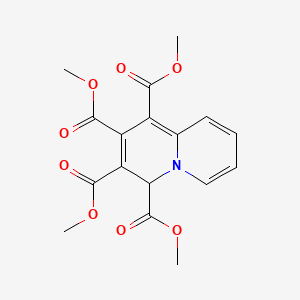


![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
